molecular formula C16H18F3N3O B2744661 1-(4-(Pyrrolidin-1-yl)but-2-yn-1-yl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 1396678-14-0

1-(4-(Pyrrolidin-1-yl)but-2-yn-1-yl)-3-(2-(trifluoromethyl)phenyl)urea

Cat. No.: B2744661
CAS No.: 1396678-14-0
M. Wt: 325.335
InChI Key: HPGGSBLBEBCGLH-UHFFFAOYSA-N
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Description

1-(4-(Pyrrolidin-1-yl)but-2-yn-1-yl)-3-(2-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C16H18F3N3O and its molecular weight is 325.335. The purity is usually 95%.
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Scientific Research Applications

Molecular Recognition and Complexation

Studies have shown that urea derivatives exhibit significant molecular recognition properties through hydrogen bonding interactions. For instance, research on N-(pyridin-2-yl),N'-substituted ureas revealed insights into their complexation behaviors with various hydrogen bonding counterparts, highlighting the classical substituent effect on association (Ośmiałowski et al., 2013). Similarly, mixed N,S-donor 2-ureidopyridine ligands have demonstrated the capacity for ion-pair binding, showcasing their utility in developing selective coordination modes through simultaneous coordination and hydrogen bonding (Qureshi et al., 2009).

Chemical Synthesis and Modification

Urea compounds are pivotal in chemical synthesis, providing a basis for stereoselective synthesis and site-specific lithiation. The stereoselective synthesis of active metabolites of potent kinase inhibitors highlights the role of urea derivatives in medicinal chemistry, enabling precise stereochemical control in drug synthesis (Chen et al., 2010). Control of the site of lithiation in pyridine derivatives using urea functionalities has also been documented, offering pathways for regioselective chemical transformations (Smith et al., 2013).

Pharmacological Applications

The pharmacological landscape benefits from urea derivatives through their role in drug design and biological evaluations. Synthesis and in vitro antiproliferative activities of urea scaffold-based compounds have been explored, revealing their potential as anticancer agents by targeting specific cellular pathways (Al-Sanea et al., 2018). Moreover, studies on novel diarylurea EGFR inhibitors indicate their anticancer effect and pharmacokinetic characteristics, underscoring the therapeutic potential of urea derivatives (Zuo et al., 2020).

Material Science and Design

The role of urea derivatives extends into material science, where their unique binding properties are utilized in designing functional materials. For instance, the complexation-induced unfolding of heterocyclic ureas into multiply hydrogen-bonded structures showcases the adaptability of these compounds in developing novel materials with specific structural and functional properties (Corbin et al., 2001).

Properties

IUPAC Name

1-(4-pyrrolidin-1-ylbut-2-ynyl)-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N3O/c17-16(18,19)13-7-1-2-8-14(13)21-15(23)20-9-3-4-10-22-11-5-6-12-22/h1-2,7-8H,5-6,9-12H2,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPGGSBLBEBCGLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC#CCNC(=O)NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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